8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative belonging to the imidazo[2,1-f]purine-dione class. These compounds are notable for their fused heterocyclic core, which enables diverse interactions with biological targets such as kinases, phosphodiesterases (PDEs), and neurotransmitter receptors . The substituents at positions 3, 7, and 8 of the purine scaffold are critical for modulating selectivity and potency. In this compound, the 2-methoxy-5-methylphenyl group at position 8 and the phenyl group at position 7 likely contribute to hydrophobic interactions, while the 2-oxopropyl moiety at position 3 may influence solubility and electronic properties.
Properties
CAS No. |
886901-06-0 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-11-20(34-4)18(12-15)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)13-16(2)31/h5-12,14H,13H2,1-4H3 |
InChI Key |
AAUVGEJBIQQIMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. Its structure features multiple functional groups that contribute to its biological activity, including imidazole and purine moieties which are known for their roles in various biochemical processes.
Structural Formula
The compound can be represented by the following structural formula:
Key Functional Groups
- Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.
- Purine Derivative : Contributes to nucleic acid structure and function.
- Methoxy and Methyl Substituents : Influence solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents . The biological activity is often evaluated through various assays against different cancer cell lines.
Case Study: Antiproliferative Effects
A study focusing on imidazole derivatives demonstrated that modifications at specific positions on the aromatic rings significantly affect their anticancer activity. For instance, compounds with electron-donating groups showed enhanced potency against melanoma cell lines (A375, M14, RPMI7951) with IC50 values ranging from 1.1 nM to 3.3 nM .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : Potentially acting as an inhibitor of enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparative Biological Activity Table
| Compound | Target Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | A375 | 1.1 | Enzyme inhibition |
| Compound X | M14 | 1.2 | Signaling modulation |
| Compound Y | RPMI7951 | 3.3 | Apoptosis induction |
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound reveals that structural modifications can significantly impact its biological efficacy. For example:
- Substituent Variations : Changing the position or type of substituents on the imidazole or purine rings can enhance or diminish anticancer activity.
- Synthesis Techniques : Advanced synthetic methods such as ring-closing metathesis have been employed to create more potent derivatives .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent anticancer effects, they also show varying degrees of cytotoxicity towards normal cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 2-methoxy-5-methylphenyl group at position 8 (target compound) may enhance PDE4B1 inhibition compared to the 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl group in Compound 5, which showed moderate PDE4B1 activity . Electron-withdrawing groups (e.g., p-cyano in Compound 68 ) at position 7 improve thermal stability (mp > 300 °C), whereas 2-oxopropyl (target compound) could balance solubility and target engagement.
Synthetic Challenges :
- Low yields (e.g., 15% for Compound 46 ) highlight difficulties in purifying bulky substituents (e.g., trifluoromethylphenyl). The target compound’s 2-oxopropyl group may simplify synthesis compared to alkylated derivatives.
Receptor Selectivity: Compound 5’s dihydroisoquinolinylbutyl chain conferred high 5-HT1A affinity, suggesting that the target compound’s 2-methoxy-5-methylphenyl group may prioritize PDE inhibition over receptor binding .
Pharmacological Profiles of Related Compounds
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
